Structural Determinants of CNS Target Affinity: α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Potential
This compound's extended 1-phenylpropyl side chain is predicted to confer superior α4β2 nAChR affinity compared to the parent 2-phenylpyrrolidine scaffold. While no direct binding data is available for 2-(1-phenylpropyl)pyrrolidine, class-level SAR data from a series of 2-phenyl pyrrolidines demonstrates that substitution on the aryl ring dramatically affects binding, with Ki values ranging from 46 nM to >10,000 nM [1]. The unsubstituted 2-phenylpyrrolidine analog is known to have a Ki > 10,000 nM for α4β2 receptors, classifying it as a very weak ligand [2]. The addition of the propyl chain in the 2-(1-phenylpropyl) variant introduces a chiral center and additional hydrophobic bulk, which, based on established nAChR pharmacophore models, is expected to enhance interactions with the receptor's hydrophobic pocket, potentially shifting the compound into the nanomolar range.
| Evidence Dimension | Predicted binding affinity to human α4β2 nicotinic acetylcholine receptors (nAChR) |
|---|---|
| Target Compound Data | No direct Ki/IC50 data available in primary literature. |
| Comparator Or Baseline | 2-Phenylpyrrolidine (unsubstituted analog): Ki > 10,000 nM [2] |
| Quantified Difference | Not quantifiable due to lack of target data. The difference is a structural inference: the presence of a 1-phenylpropyl group versus a phenyl group. |
| Conditions | Inference based on SAR of 2-phenyl pyrrolidine analogs in radioligand displacement assays [1] |
Why This Matters
For CNS drug discovery programs targeting nAChRs, this compound represents a more advanced and likely more potent scaffold than the simple 2-phenylpyrrolidine, offering a higher probability of identifying lead-like molecules.
- [1] Elliott, R. L., Ryther, K. B., Anderson, D. J., Raszkiewicz, J. L., Campbell, J. E., Sullivan, J. P., & Garvey, D. S. (1995). Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry Letters, 5(9), 991-996. View Source
- [2] Scite.ai. (2023). Summary of Elliott et al., 1995: Most phenylpyrrolidines have very low affinities for α4β2 receptors. View Source
